molecular formula C22H26O5 B127060 16-phenoxy tetranor Prostaglandin A2 CAS No. 51639-10-2

16-phenoxy tetranor Prostaglandin A2

Cat. No. B127060
CAS RN: 51639-10-2
M. Wt: 370.4 g/mol
InChI Key: CARGFWOXPNIAKB-AVZZWIIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-phenoxy tetranor Prostaglandin A2 is a minor metabolite found in human plasma after intravenous administration of sulprostone , a selective EP3 prostanoid receptor agonist . The biological activity of 16-phenoxy tetranor prostaglandin A2 has not been studied or reported .


Synthesis Analysis

The synthesis of 16-phenoxy tetranor Prostaglandin A2 has not been explicitly detailed in the available resources. It is known to be a metabolite of sulprostone , but the exact process of its synthesis remains unclear.


Molecular Structure Analysis

The molecular formula of 16-phenoxy tetranor Prostaglandin A2 is C22H26O5 . Its IUPAC name is (5Z)-7- { (1R,2S)-2- [ (1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxo-3-cyclopenten-1-yl}-5-heptenoic acid . The molecular weight is 370.45 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 16-phenoxy tetranor Prostaglandin A2 are not fully detailed in the available resources. It is known that the compound has a molecular weight of 370.45 and a molecular formula of C22H26O5 .

Scientific Research Applications

Application in Pregnancy Termination and Menstrual Induction

  • 16-phenoxy tetranor Prostaglandin A2 has been investigated for its efficacy in terminating second-trimester pregnancies. A study by Karim et al. (1978) reported its use via intramuscular injections, noting a high success rate in inducing abortions with minimal side effects (Karim et al., 1978).
  • Similarly, Karim et al. (1977) explored its use for menstrual induction, demonstrating its effectiveness in inducing menstruation in cases of delayed menstruation (Karim et al., 1977).

Tissue-Selective Antifertility Effects

  • Hess et al. (1977) reported that N-methanesulfonyl 16-phenoxy-ω-tetranor PGE2 is a tissue-selective prostaglandin analogue, displaying higher potency than PGE2 in animal models relevant to antifertility effects (Hess et al., 1977).

Effect on Human Myometrium During Pregnancy

  • Rydnert (1986) investigated the pharmacological effect of 16-phenoxy tetranor Prostaglandin A2 on the human myometrium during early pregnancy. The study indicated that the analogue had similar or more pronounced potency compared to natural prostaglandin E2 (Rydnert, 1986).

Development of Tissue-Selective Uterine Stimulants

  • Schaaf et al. (1981) synthesized hybrid compounds, including N-(methanesulfonyl)-16-phenoxy-omega-tetranor-PGE2-carboxamide, showing potent, tissue-selective uterine stimulant activity. These findings were confirmed in clinical studies (Schaaf et al., 1981).

Pharmacological Effects in Cardiovascular System

  • Banerjee et al. (1985) compared M&B 28,767, a close analogue of 16-phenoxy-omega-tetranor prostaglandin E1, with other prostaglandins for their pharmacological actions in the cardiovascular system. The study highlighted its potential effects on arterial contraction and platelet aggregation (Banerjee et al., 1985).

Safety And Hazards

The safety data sheet for 16-phenoxy tetranor Prostaglandin A2 indicates that it may cause serious eye irritation and may damage fertility or the unborn child . It may also cause drowsiness or dizziness .

Future Directions

The future directions for research on 16-phenoxy tetranor Prostaglandin A2 are not explicitly stated in the available resources. Given that it is a metabolite of sulprostone and an analog of the antifertility hormone PGF2α , it could potentially be explored in the context of reproductive health and fertility studies.

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGFWOXPNIAKB-AVZZWIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-phenoxy tetranor Prostaglandin A2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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